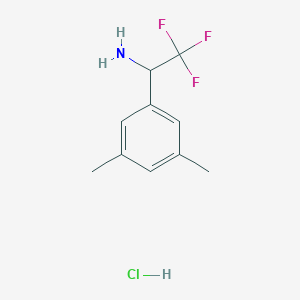
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a 3,5-dimethylphenyl group as a substituent. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
The synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and trifluoroacetaldehyde.
Reaction Conditions: The initial step involves the condensation of 3,5-dimethylphenylamine with trifluoroacetaldehyde under acidic conditions to form the intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to neurotransmission and cellular metabolism.
The exact mechanism of action is still under investigation, with ongoing research aimed at elucidating its effects at the molecular level.
類似化合物との比較
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol and 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethan-1-ol share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the specific substitution pattern on the phenyl ring confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.
特性
分子式 |
C10H13ClF3N |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H |
InChIキー |
OGVJPYHAJFQLRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)


![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
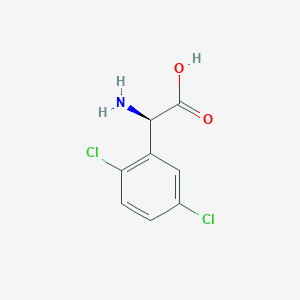
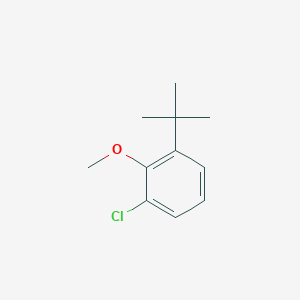

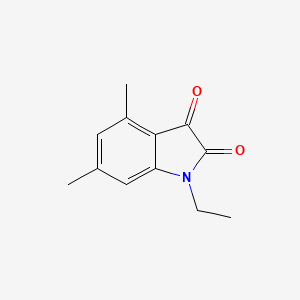
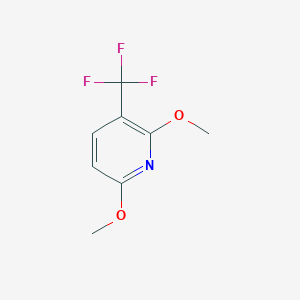
![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
